Methyl(pent-4-en-1-yl)amine
Overview
Description
Methyl(pent-4-en-1-yl)amine is a chemical compound with the molecular formula C6H13N . It is also known as N-methyl-N-(4-pentenyl)amine . The compound is available in two forms: as a liquid and as a hydrochloride salt in powder form .
Molecular Structure Analysis
The InChI code for Methyl(pent-4-en-1-yl)amine is 1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 . This indicates that the molecule consists of a pent-4-en-1-yl group attached to a methylamine group .Physical And Chemical Properties Analysis
Methyl(pent-4-en-1-yl)amine has a molecular weight of 99.18 . The compound is a liquid at room temperature . The hydrochloride salt form of the compound is a powder .Scientific Research Applications
a. Intermediate in Organic Synthesis:
Chemical Education and Demonstrations
Pent-4-en-1-amine serves as an educational tool:
a. Demonstrating Organic Reactions:These applications highlight the versatility and importance of Methyl(pent-4-en-1-yl)amine across different scientific fields. If you need further details or have additional questions, feel free to ask! 🌟
References:
Mechanism of Action
Target of Action
Methyl(pent-4-en-1-yl)amine is a synthetic compound Structurally similar compounds, such as mdmb-4en-pinaca, are known to bind to cannabinoid (cb1) receptors as full and potent agonists . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
Based on its structural similarity to mdmb-4en-pinaca, it can be hypothesized that it might interact with its targets (potentially the cb1 receptors) as an agonist . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
If it acts on the cb1 receptors like its structurally similar compounds, it could potentially affect the endocannabinoid system’s pathways . The endocannabinoid system is involved in regulating a variety of physiological and cognitive processes.
Result of Action
An unpublished animal study indicates that mdmb-4en-pinaca, a structurally similar compound, can produce the characteristic effects of cb1 cannabinoid agonists such as hypothermia and lethargy .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
Safety and Hazards
Methyl(pent-4-en-1-yl)amine is classified as a dangerous substance. It has been assigned the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful if swallowed or inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
N-methylpent-4-en-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULHOYRZBAPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337298 | |
Record name | N-methylpent-4-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(pent-4-en-1-yl)amine | |
CAS RN |
5831-72-1 | |
Record name | N-methylpent-4-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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